molecular formula C12H11NO3 B1396546 4-Methoxy-8-methylquinoline-2-carboxylic acid CAS No. 1351792-69-2

4-Methoxy-8-methylquinoline-2-carboxylic acid

Cat. No.: B1396546
CAS No.: 1351792-69-2
M. Wt: 217.22 g/mol
InChI Key: ALWRPRYXGWXIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-8-methylquinoline-2-carboxylic acid is a quinoline derivative featuring a methoxy group at position 4, a methyl group at position 8, and a carboxylic acid moiety at position 2. The substitution pattern of this compound—particularly the electron-donating methoxy and hydrophobic methyl groups—suggests unique physicochemical and biological properties compared to simpler quinoline derivatives.

Properties

IUPAC Name

4-methoxy-8-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(16-2)6-9(12(14)15)13-11(7)8/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRPRYXGWXIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-methylquinoline-2-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction between an isatin and a ketone in an alkaline medium . The general steps are as follows:

    Condensation: Isatin reacts with a suitable ketone under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Substitution: Introduction of the methoxy and methyl groups at the desired positions.

    Carboxylation: Introduction of the carboxylic acid group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methoxy-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

8-Hydroxy-4-methoxy-2-quinolinecarboxylic Acid ()

  • Structure : Differs by a hydroxyl (-OH) at position 8 instead of a methyl (-CH₃).
  • Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water. However, this substitution may reduce metabolic stability compared to the methyl group .
  • Applications: Hydroxyquinolines are often explored for metal chelation and antimicrobial activity, but the methyl group in the target compound could improve lipophilicity and membrane permeability.

2-Phenyl-quinoline-4-carboxylic Acid Derivatives ()

  • Structure : Features a phenyl group at position 2 and a carboxylic acid at position 4, unlike the target compound’s 2-carboxylic acid and 4-methoxy substituents.
  • Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus (MIC = 64 µg/mL) due to the phenyl group’s hydrophobic interactions. The target compound’s 2-carboxylic acid may facilitate ionic interactions with bacterial targets .

8-Methyl-2-phenylquinoline-4-carboxylic Acid ()

  • Structure : Shares the 8-methyl group but has a phenyl group at position 2 and a carboxylic acid at position 4.
  • Applications: Used in drug discovery for its rigid aromatic framework.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility Profile
4-Methoxy-8-methylquinoline-2-carboxylic acid* C₁₂H₁₁NO₃ ~217.2 4-OCH₃, 8-CH₃, 2-COOH Low water solubility (inferred)
8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid C₁₁H₉NO₄ 219.2 4-OCH₃, 8-OH, 2-COOH Moderate polar solubility
2-Phenyl-quinoline-4-carboxylic acid derivatives C₁₆H₁₁NO₂ ~249.3 2-Ph, 4-COOH Variable (depends on R-groups)

*Calculated based on analogs in and .

Key Research Findings and Challenges

  • The 8-methyl group balances lipophilicity and steric effects, critical for membrane penetration .
  • Conflicting Data : ’s 8-chloro derivative shows reduced solubility compared to hydroxy/methyl analogs, highlighting substituent-dependent trade-offs .
  • Synthesis Challenges : Introducing multiple substituents (e.g., 4-methoxy, 8-methyl) requires precise regioselective reactions to avoid byproducts .

Biological Activity

4-Methoxy-8-methylquinoline-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{NO}_3

This compound features a quinoline backbone, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Effects : Inhibits cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Properties : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacteria and fungi
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammation in cellular models

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cancer cell growth and survival.
  • Receptor Interaction : It may interact with receptors involved in inflammatory responses, leading to reduced inflammation.

Case Study: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, researchers found that it significantly reduced cell viability in breast cancer cells. The study utilized various concentrations of the compound, revealing a dose-dependent relationship with cell death.

Research Findings

Recent research has highlighted the potential of this compound as a therapeutic agent. For example, a study focused on its antitubercular properties demonstrated that derivatives of quinoline compounds can inhibit the growth of Mycobacterium tuberculosis effectively. The findings suggest that modifications to the quinoline structure can enhance biological activity against specific pathogens.

Table 2: Research Findings on Antitubercular Activity

Compound VariantActivity Level (μM)Target PathogenReference
7i1M. tuberculosis
7m0.5M. tuberculosis

Applications in Medicine and Industry

This compound is utilized in various applications:

  • Drug Development : Its biological activities make it a candidate for developing new therapeutic agents targeting infections and cancers.
  • Organic Synthesis : Used as a building block for synthesizing more complex quinoline derivatives with enhanced properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-8-methylquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-8-methylquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.